Apogossypol
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Overview
Description
NSC736630: is a Bcl-2 antagonist that plays a crucial role in apoptosis regulation in cancer and leukemia. Altered expression of Bcl-2 family proteins contributes to malignant cell expansion and chemoresistance .
Preparation Methods
Synthetic Routes: NSC736630 is a semisynthetic derivative of natural product . It is obtained by eliminating two reactive aldehydes from gossypol.
Reaction Conditions: The compound is orally active and mimics endogenous BH3 peptide-containing antagonists.
Industrial Production: Details on large-scale industrial production methods are not widely available.
Chemical Reactions Analysis
Reactivity: NSC736630 undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For instance, it can react with nucleophiles or undergo redox reactions.
Major Products: The products formed vary based on the reaction type and conditions.
Scientific Research Applications
NSC736630 has diverse applications:
Cancer Research: It targets Bcl-2 proteins, making it valuable for restoring apoptosis sensitivity in cancer cells.
Leukemia Treatment: Inhibiting antiapoptotic Bcl-2 proteins improves clinical outcomes in leukemia patients.
B-NHL and CLL: Overexpression of Bcl-2 occurs in non-Hodgkin B-cell lymphomas (B-NHLs) and chronic lymphocytic leukemias (CLLs).
Mechanism of Action
Molecular Targets: NSC736630 binds and inhibits antiapoptotic Bcl-2 family proteins.
Pathways Involved: By disrupting Bcl-2-mediated apoptosis suppression, it promotes cell death.
Comparison with Similar Compounds
Uniqueness: NSC736630 (apogossypol) displays superior efficacy and lower toxicity compared to its parent compound, gossypol.
Similar Compounds: Other Bcl-2 inhibitors include oblimersen sodium (Genasense) and related agents.
Properties
CAS No. |
66389-74-0 |
---|---|
Molecular Formula |
C29H34O7 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
methanol;3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol |
InChI |
InChI=1S/C28H30O6.CH4O/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4;1-2/h7-12,29-34H,1-6H3;2H,1H3 |
InChI Key |
DDVSMQNLYHXDSK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C.CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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